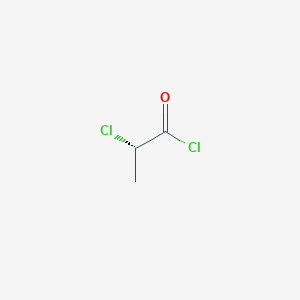

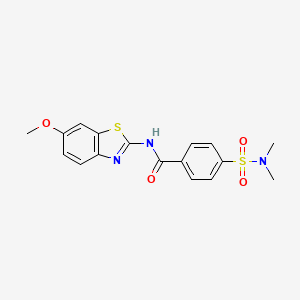

![molecular formula C12H6Cl2N2S B2971286 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 681260-54-8](/img/structure/B2971286.png)

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine

カタログ番号 B2971286

CAS番号:

681260-54-8

分子量: 281.15

InChIキー: STTIYJIDEDCZOI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized using different methods . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can be synthesized through various chemical reactions . For example, a new library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized .科学的研究の応用

- Field : Pharmacology

- Summary : Pyrimidines, including derivatives like “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Methods : The synthesis of these pyrimidines involves various methods, and their anti-inflammatory effects are studied using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Field : Virology

- Summary : A detailed structural and molecular docking study on two SARS-COV-2 proteins: 3TNT and 6LU7, was conducted with “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, a compound synthesized from "4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine" .

- Methods : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques . The molecular docking was performed against SARS-CoV-2 receptors .

- Results : The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .

Anti-Inflammatory Applications

Potential SARS-CoV-2 Treatment

- Field : Oncology

- Summary : Pyrimidine derivatives, including “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been found to exhibit anticancer activity . These compounds are recognized as valuable in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

- Methods : The synthesis of these pyrimidines involves various methods, and their anticancer effects are studied using in vitro anticancer potential and its correlation with the structure-activity relationship (SAR) .

- Results : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

- Field : Microbiology

- Summary : Pyrimidine derivatives have been found to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria .

- Methods : The synthesis of these pyrimidines involves various methods, and their antibacterial effects are studied using in vitro antibacterial assays .

- Results : Among the tested compounds, certain pyrimidine derivatives exhibited higher antibacterial activity than the standard drugs .

Anticancer Applications

Antibacterial Applications

- Field : Oncology

- Summary : Thienopyrimidine derivatives, including “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, have been studied for their potential as kinase inhibitors in cancer treatment . These compounds can inhibit various enzymes and pathways, potentially leading to effective anticancer drugs .

- Methods : The compounds are synthesized and then tested for their inhibitory effects on various enzymes and pathways involved in cancer progression .

- Results : The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them attractive for drug development .

- Field : Medicinal Chemistry

- Summary : Certain thiophene derivatives, which can be synthesized from “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, are used as raw materials in the synthesis of anticancer agents .

- Methods : The synthesis involves the use of 2-butylthiophene, a derivative of “4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine”, as a raw material .

- Results : The synthesized anticancer agents have shown promising results in preliminary tests .

Kinase Inhibitors in Cancer Treatment

Raw Material in Synthesis of Anticancer Agents

将来の方向性

特性

IUPAC Name |

4-chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTIYJIDEDCZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

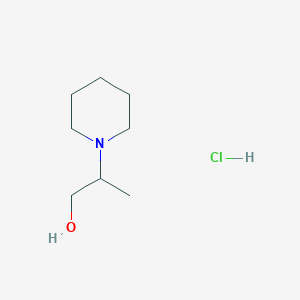

2-(Piperidin-1-yl)propan-1-ol hydrochloride

90226-84-9

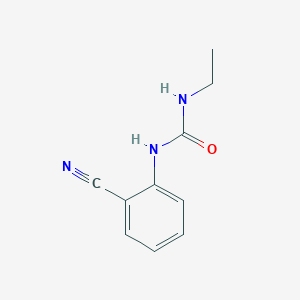

1-(2-Cyanophenyl)-3-ethylurea

767634-07-1

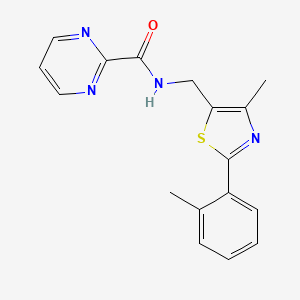

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

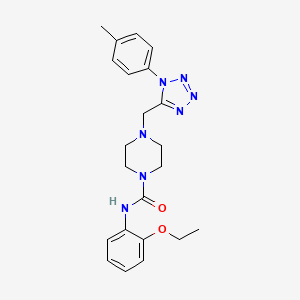

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)

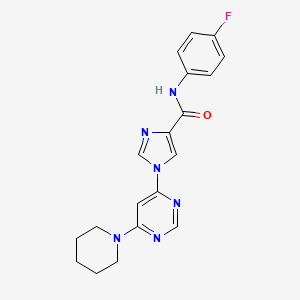

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)